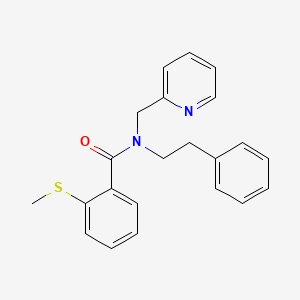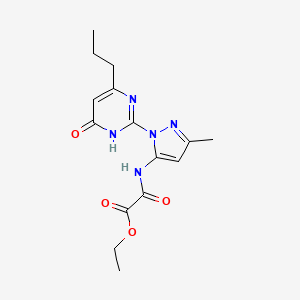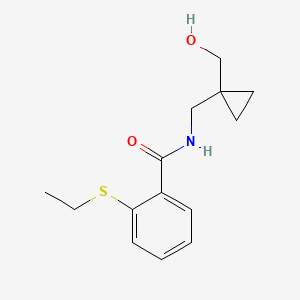
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A series of flexible urea derivatives, including those similar to the chemical , has been synthesized to assess antiacetylcholinesterase activity, highlighting the quest to optimize pharmacophoric moieties for potential therapeutic applications. This research demonstrates the compatibility of flexible spacers with high inhibitory activities, suggesting the importance of structural optimization in drug design (Vidaluc et al., 1995).
Chemical Structure Analysis
Investigations into the stereochemical properties and synthetic pathways of urea derivatives have led to the discovery of novel reactions and the synthesis of complex heterocyclic compounds. Such studies are foundational for the development of new materials and pharmaceuticals, revealing the intricate relationships between structure and function (Fülöp et al., 1985).
Anion Receptor Design
Research on non-racemic atropisomeric ureas has explored their use as neutral enantioselective anion receptors for amino acid derivatives. These findings contribute to the understanding of molecular interactions and the development of selective sensors or separation technologies (Roussel et al., 2006).
Cytokinin-like Activity and Plant Growth
Urea derivatives have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This research has practical applications in agriculture, where synthetic compounds like these can be used to enhance crop growth and productivity (Ricci & Bertoletti, 2009).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal properties of urea derivatives, underscoring their potential as lead compounds for the development of new antibiotics and antifungal agents. This line of research addresses the growing need for novel treatments against resistant strains of bacteria and fungi (Alabi et al., 2020; Konduri et al., 2021).
Material Science and Sensor Development
The rheological and morphological properties of urea derivatives in gel formation have been studied, revealing how the chemical structure affects the physical properties of materials. Such research is essential for developing new materials with tailored properties for various applications, including medical devices and environmentally responsive sensors (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-[(1-thiophen-3-ylcyclopentyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c19-15(17-10-14-4-3-8-21-14)18-12-16(6-1-2-7-16)13-5-9-20-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLHMKGHPDMLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
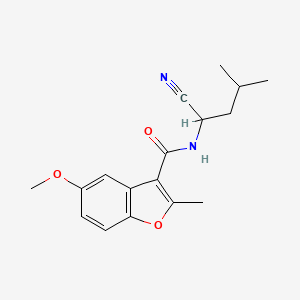
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)
![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
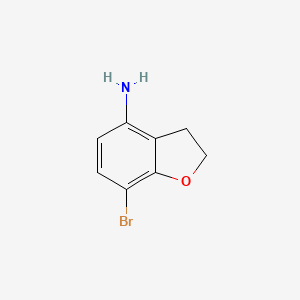

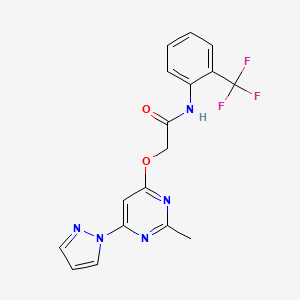
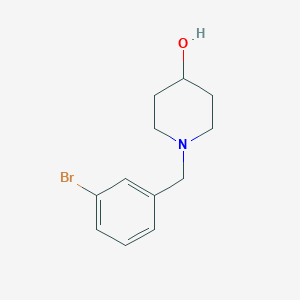
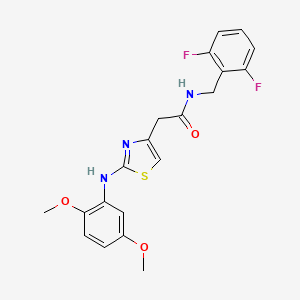
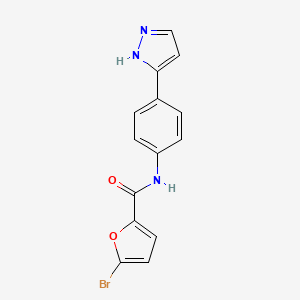

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
